
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine, also known as NEDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of naphthalene amines, which are known for their diverse biological activities.
Mecanismo De Acción
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to enhanced dopamine signaling and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine can improve cognitive function in animal models, particularly in tasks related to working memory and attention. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity at high doses, which must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. One area of interest is the development of novel dopamine transporter inhibitors based on the structure of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. Another potential direction is the investigation of the neuroprotective effects of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine for therapeutic use.
Métodos De Síntesis
The synthesis of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine involves the reaction of 1,4-dihydronaphthalene with ethylamine and diethyl sulfate. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
149438-73-3 |
|---|---|
Nombre del producto |
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
2-ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19NO/c1-3-15-14-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-8,10,14-15H,3-4,9H2,1-2H3 |
Clave InChI |
FWYNREDIQKCPRG-UHFFFAOYSA-N |
SMILES |
CCNC1C(=CCC2=CC=CC=C12)OCC |
SMILES canónico |
CCNC1C(=CCC2=CC=CC=C12)OCC |
Sinónimos |
1-Naphthalenamine,2-ethoxy-N-ethyl-1,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
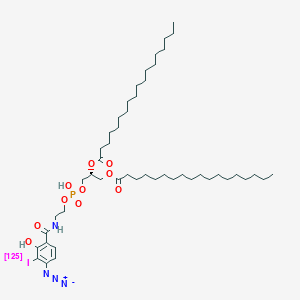
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)


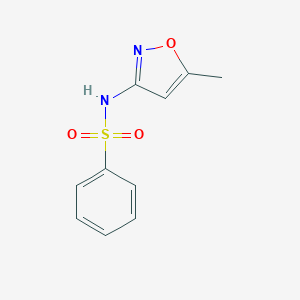
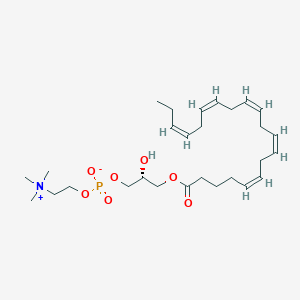
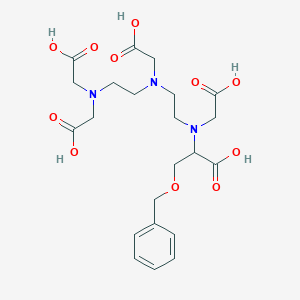
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)


![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
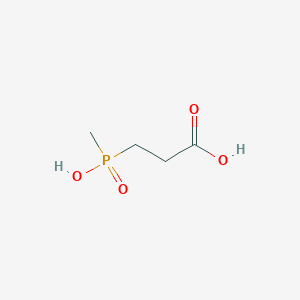
![Benzo[ghi]perylene](/img/structure/B138134.png)